Nomilin

Übersicht

Beschreibung

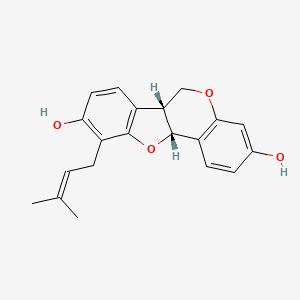

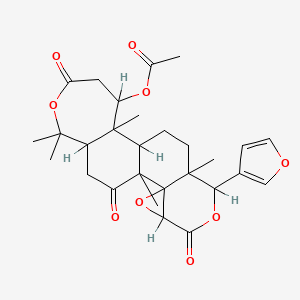

Nomilin ist ein prominentes Mitglied der Limonoide, einer Gruppe von sekundären Pflanzenstoffen, die auch als Tetranortriterpenoide bekannt sind. Es kommt vor allem in gängigen essbaren Zitrusfrüchten wie Zitronen, Limetten, Orangen, Grapefruits und Mandarinen vor. This compound ist auch in traditionellen chinesischen Arzneimitteln aus Zitrusfrüchten enthalten, wie z. B. Tangerinensamen, Tangerinenschale und Fructus aurantii immaturus . This compound und seine Analoga zeigen eine Vielzahl biologischer und pharmakologischer Wirkungen, darunter Antikrebs-, Immunmodulator-, Entzündungshemmungs-, Anti-Adipositas-, Antiviral-, Anti-Osteoklastogen-, Antioxidations- und neuroprotektive Effekte .

Wissenschaftliche Forschungsanwendungen

Nomilin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter die Verwendung in Chemie, Biologie, Medizin und Industrie. Einige der wichtigsten Anwendungen sind:

Immunmodulator: This compound wurde nachgewiesen, das Immunsystem zu modulieren, indem es die Aktivität von Immunzellen verstärkt und Entzündungen reduziert.

Entzündungshemmend: This compound zeigt entzündungshemmende Eigenschaften, indem es die Produktion von proinflammatorischen Zytokinen und Enzymen hemmt.

Anti-Adipositas: This compound hat sich gezeigt, das Körpergewicht zu reduzieren und die Glukosetoleranz bei fettleibigen Mäusen zu verbessern.

Antiviral: This compound hat antivirale Aktivität gegen verschiedene Viren gezeigt, darunter HIV-1 und SARS-CoV-2.

Anti-Osteoklastogen: This compound hemmt die Bildung und Aktivität von Osteoklasten, die am Knochenabbau beteiligt sind.

Antioxidans: This compound zeigt antioxidative Eigenschaften, indem es freie Radikale abräumt und oxidativen Stress reduziert.

Neuroprotektiv: This compound wurde nachgewiesen, Neuronen vor Schäden zu schützen und die kognitive Funktion zu verbessern.

Wirkmechanismus

Der Wirkmechanismus von this compound umfasst verschiedene molekulare Ziele und Pfade. Einige der wichtigsten Mechanismen sind:

Hemmung der Invasion von Tumorzellen: This compound hemmt die Invasion von Tumorzellen, indem es die Expression von Matrixmetalloproteinasen (MMPs) und anderen proinvassiven Faktoren herunterreguliert.

Modulation der Immunantwort: This compound moduliert die Immunantwort, indem es die Aktivität von Immunzellen verstärkt und die Produktion von proinflammatorischen Zytokinen reduziert.

Hemmung der Virusreplikation: This compound hemmt die Virusreplikation, indem es die Aktivität von viralen Proteasen und anderen viralen Enzymen unterdrückt.

Wirkmechanismus

Target of Action

Nomilin, a major limonoid found in citrus fruits, has been shown to interact with several targets. One of the primary targets of this compound is the Myeloid Differentiation Protein-2 (MD-2) . MD-2 is a key protein in the lipopolysaccharide (LPS)-TLR4/MD-2-NF-κB signaling pathway, which plays a crucial role in the inflammatory response . Another significant target of this compound is the Pregnane X receptor (PXR) , which is involved in detoxification functions .

Mode of Action

This compound exhibits its anti-inflammatory activity by binding to MD-2, thereby inhibiting the LPS-TLR4/MD-2-NF-κB signaling pathway . This results in a reduction in the release and expression of inflammatory markers such as NO, IL-6, TNF-α, and IL-1β . In terms of its interaction with PXR, this compound acts as an agonist, extending lifespan and healthspan in preclinical models through detoxification functions .

Biochemical Pathways

This compound affects several biochemical pathways. It inhibits the activation of the p38 MAP kinase , a key player in cellular responses to stress and inflammation . This compound also impacts the intestinal Insulin/IGF-1 Signaling (IIS) pathway in C. elegans, leading to the activation of detoxification enzymes .

Pharmacokinetics

The pharmacokinetics of this compound, particularly its interaction with other drugs, has been studied. For instance, this compound has been found to impact the pharmacokinetic profile of Atorvastatin, a commonly used cholesterol-lowering drug . This compound up-regulates CYP3A11 activity, thereby affecting the bioavailability of Atorvastatin .

Result of Action

This compound exhibits a variety of biological and pharmacological activities. These include anti-cancer, immune-modulatory, anti-inflammatory, anti-obesity, anti-viral, anti-osteoclastogenic, anti-oxidant, and neuro-protective effects . For instance, this compound has been found to extend the lifespan of C. elegans via a daf-2/daf-16-dependent pathway . It also protects C. elegans from multiple toxins .

Biochemische Analyse

Biochemical Properties

Nomilin interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activation of matrix metalloproteinases . This interaction plays a crucial role in its anti-metastatic potential .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been shown to inhibit tumor cell invasion . Furthermore, it influences cell function by modulating gene expression and impacting cell signaling pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It induces apoptosis, characterized by an increase in the sub-G1 fraction of cells with chromatin condensation and membrane blebbing . It also downregulates Bcl-2 and cyclin-D1 expression and upregulates p53, Bax, caspase-9, caspase-3, p21, and p27 gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound exhibits a slow release pattern and significant inhibition of α-amylase

Dosage Effects in Animal Models

In animal models, administration of this compound inhibited tumor nodule formation in the lungs by 68% and markedly increased the survival rate of the metastatic tumor-bearing animals

Metabolic Pathways

It is known to interact with various enzymes and cofactors, and it may have effects on metabolic flux or metabolite levels .

Vorbereitungsmethoden

Nomilin kann mit verschiedenen Methoden aus Zitrusfrüchten extrahiert werden. Eine gängige Methode ist die Verwendung der Hochleistungsflüssigchromatographie (HPLC) zur Trennung und Quantifizierung der in Zitrusfrüchten enthaltenen Limonoide . Der Extraktionsprozess umfasst in der Regel die folgenden Schritte:

Probenvorbereitung: Zitrusfrüchte werden gewaschen, geschält und die Kerne entfernt. Anschließend wird die Frucht homogenisiert, um eine einheitliche Probe zu erhalten.

Extraktion: Die homogenisierte Probe wird mit einem geeigneten Lösungsmittel, wie z. B. Methanol oder Ethanol, vermischt, um die Limonoide zu extrahieren.

Filtration: Das Gemisch wird filtriert, um alle festen Partikel zu entfernen.

HPLC-Analyse: Der filtrierte Extrakt wird einer HPLC-Analyse unterzogen, um die Limonoide, einschließlich this compound, zu trennen und zu quantifizieren.

Analyse Chemischer Reaktionen

Nomilin unterliegt verschiedenen chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Einige gängige Reaktionen sind:

Vergleich Mit ähnlichen Verbindungen

Nomilin ist unter den Limonoiden einzigartig aufgrund seiner breiten Palette an biologischen Aktivitäten und seinem Vorkommen in verschiedenen Zitrusfrüchten. Einige ähnliche Verbindungen sind:

Limonin: Limonin ist ein weiteres Limonoid, das in Zitrusfrüchten vorkommt.

Dihydrothis compound: Dihydrothis compound ist eine reduzierte Form von this compound und besitzt im Vergleich zu this compound andere biologische Eigenschaften.

Eigenschaften

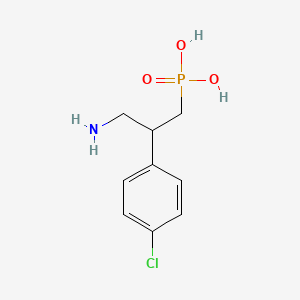

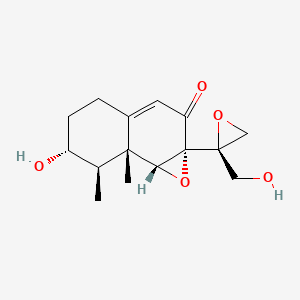

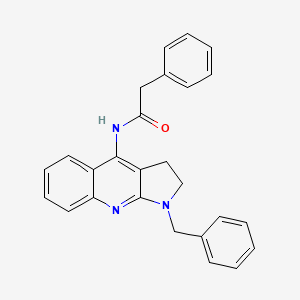

IUPAC Name |

[7-(furan-3-yl)-1,8,12,17,17-pentamethyl-5,15,20-trioxo-3,6,16-trioxapentacyclo[9.9.0.02,4.02,8.012,18]icosan-13-yl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H34O9/c1-14(29)34-19-12-20(31)36-24(2,3)17-11-18(30)27(6)16(26(17,19)5)7-9-25(4)21(15-8-10-33-13-15)35-23(32)22-28(25,27)37-22/h8,10,13,16-17,19,21-22H,7,9,11-12H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPDOJFFZKAUIOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CC(=O)OC(C2C1(C3CCC4(C(OC(=O)C5C4(C3(C(=O)C2)C)O5)C6=COC=C6)C)C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H34O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50909978 | |

| Record name | 8-(Furan-3-yl)-1,1,5a,7a,11b-pentamethyl-3,10,12-trioxohexadecahydrooxireno[4',5']pyrano[4',3':5,6]naphtho[2,1-c]oxepin-5-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50909978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

514.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1063-77-0 | |

| Record name | Nomilin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=297134 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-(Furan-3-yl)-1,1,5a,7a,11b-pentamethyl-3,10,12-trioxohexadecahydrooxireno[4',5']pyrano[4',3':5,6]naphtho[2,1-c]oxepin-5-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50909978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nomilin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035772 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is nomilin's primary mechanism of action in exhibiting anti-inflammatory effects?

A1: this compound directly binds to myeloid differentiation protein-2 (MD-2) []. This interaction disrupts the formation of the lipopolysaccharide (LPS)-TLR4/MD-2 complex, effectively inhibiting the downstream activation of the NF-κB signaling pathway [].

Q2: What are the downstream consequences of this compound inhibiting the NF-κB pathway?

A2: By inhibiting the NF-κB pathway, this compound reduces the production of pro-inflammatory cytokines such as NO, IL-6, TNF-α, and IL-1β []. This, in turn, helps alleviate the inflammatory response triggered by LPS [].

Q3: How does this compound affect the PKA/CREB signaling pathway in B16F10 melanoma cells?

A3: this compound downregulates the expression of p-CREB and p-PKA in B16F10 cells []. This downregulation subsequently suppresses the expression of melanogenesis-related factors such as MITF, tyrosinase, TRP-1, and TRP-2 [].

Q4: What role does this compound play in the regulation of MAP kinase activity in cardiovascular cells?

A4: this compound demonstrates significant regulatory effects on MAP kinases (ERK1/2 and p38) in HASMCs, HUVECs, and LMCs []. This regulation is particularly evident in reducing TNF-α-induced p38 MAP kinase activity in HASMCs [].

Q5: How does this compound contribute to the inhibition of tumor growth and metastasis?

A5: this compound exhibits anti-tumor activity by inducing apoptosis in cancer cells and inhibiting their invasive potential []. This involves the downregulation of Bcl-2 and cyclin-D1 expression and upregulation of p53, Bax, caspase-9, caspase-3, p21, and p27 gene expression [].

Q6: What is the molecular formula and weight of this compound?

A6: this compound has a molecular formula of C30H36O9 and a molecular weight of 540.6 g/mol.

Q7: How does the presence of sucrose affect the bitterness perception of this compound in orange juice?

A7: Sucrose has been shown to decrease the bitterness perception of orange juice spiked with this compound []. This suggests that blending with juice containing higher sugar levels could be a potential strategy for managing bitterness [].

Q8: Does citric acid have the same effect as sucrose on the bitterness perception of this compound in orange juice?

A8: No, unlike sucrose, citric acid does not significantly affect the perceived bitterness of this compound in orange juice [].

Q9: Does this compound itself act as a catalyst in any known biological reactions?

A9: Based on the provided research papers, this compound does not appear to exhibit direct catalytic properties in biological reactions. Its mode of action primarily involves binding to target proteins and modulating downstream signaling pathways.

Q10: Have there been any studies employing computational modeling to understand the interaction of this compound with its target protein, hTGR5?

A10: Yes, in silico docking simulations were used to construct a binding model for the hTGR5-nomilin complex []. These simulations revealed four potential hydrophilic hydrogen-bonding interactions between this compound and hTGR5 [].

Q11: What structural features of this compound are crucial for its interaction with hTGR5?

A11: Three amino acid residues in hTGR5 (Q77ECL1, R80ECL1, and Y893.29) were identified as critical for this compound binding []. This suggests that the specific chemical environment around these residues plays a significant role in the interaction [].

Q12: How does the structure of this compound differ from limonin, and what impact does this have on their TGR5 ligand activity?

A12: this compound possesses a seven-membered A ring with an acetoxy group, while limonin has an A,A' ring system []. This structural difference contributes to this compound being a more potent activator of TGR5 compared to limonin [].

Q13: What is the role of the furan ring in this compound's structure?

A13: The presence of a furan ring is a common characteristic among limonoids, including this compound []. Modifications to this ring can significantly impact the biological activity of these compounds [].

Q14: What is the primary route of metabolism for this compound?

A14: this compound undergoes significant metabolism in the liver, primarily mediated by cytochrome P450 enzymes, particularly CYP3A4 [].

Q15: What are the major metabolites of this compound identified in vivo?

A15: The major metabolites of this compound identified are pyrrole and pyrrolinone derivatives, formed through the reaction of a reactive cis-butene-dial (BDA) intermediate with glutathione and N-acetylcysteine, respectively [].

Q16: Has a pharmacokinetic study been conducted for this compound?

A16: Yes, a pharmacokinetic study in rats showed that this compound could be detected in plasma after both intravenous and oral administration []. The study employed a validated UPLC-MS/MS method for accurate quantification [].

Q17: What is the effect of this compound on hamster buccal pouch carcinogenesis?

A17: Topical application of this compound has been shown to significantly reduce tumor burden in hamsters with DMBA-induced buccal pouch carcinogenesis [, ]. This reduction was attributed to a decrease in both tumor number and size [].

Q18: How does this compound affect HIV-1 replication?

A18: Both this compound and limonin exhibit inhibitory effects on HIV-1 replication in human peripheral blood mononuclear cells (PBMCs) and monocytes/macrophages []. This effect was observed in both acutely and chronically infected cells [].

Q19: Does this compound exhibit any activity against Aedes albopictus larvae?

A19: Yes, this compound demonstrates larvicidal activity against Aedes albopictus larvae []. In fact, it exhibits a lower LC50 value compared to limonin, suggesting higher potency [].

Q20: What analytical techniques are commonly employed for the isolation and characterization of this compound from citrus sources?

A21: Common techniques include column chromatography [, , , , , ], high-performance liquid chromatography (HPLC) [, , , , , , , , , , , , ], thin-layer chromatography (TLC) [, , , , ], mass spectrometry (MS) [, , , , , , , , , ], and nuclear magnetic resonance (NMR) spectroscopy [, , , , ].

Q21: Does this compound demonstrate any effects on the immune system?

A23: Yes, this compound has been shown to modulate immune responses in mice. It can enhance white blood cell count, bone marrow cellularity, and antibody production, while also inhibiting delayed-type hypersensitivity reactions [].

Q22: Does this compound interact with any drug transporters, potentially affecting drug bioavailability?

A24: Yes, this compound has been shown to inhibit human P-glycoprotein (P-gp) in a concentration-dependent manner []. This inhibition suggests that this compound could potentially act as a bioavailability enhancer for drugs that are substrates of P-gp [].

Q23: How does this compound affect the activity of cytochrome P450 3A4 (CYP3A4)?

A25: this compound can inhibit CYP3A4 activity, specifically the 6β-hydroxylation of testosterone []. This inhibition is concentration-dependent and suggests a potential for drug interactions [].

Q24: Does this compound exhibit any inductive effects on drug-metabolizing enzymes?

A26: Yes, this compound can induce the activity of glutathione S-transferase (GST) in the liver and small intestine of mice []. This induction is dose-dependent and contributes to its chemopreventive properties [].

Q25: When were limonoids first identified as a distinct class of compounds?

A27: Limonoids were first identified as a distinct class of compounds in the 1930s, with research initially focusing on their bitter taste and impact on citrus juice quality [].

Q26: What are the potential applications of this compound in the food industry?

A28: this compound's ability to modulate bitterness perception in orange juice has significant implications for the citrus processing industry []. It suggests that adjusting the levels of this compound and other limonoids could be used to tailor the flavor profile of citrus products [, ].

Q27: How can the study of this compound's anti-cancer properties benefit from a multidisciplinary approach?

A29: Understanding the complex mechanisms of this compound's anti-cancer activity requires collaboration between disciplines such as phytochemistry, pharmacology, molecular biology, and oncology [, , , ]. This collaboration can lead to more effective drug development strategies and improved therapeutic outcomes.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-pyridin-4-yl-1,5,6,7-tetrahydropyrrolo[3,2-c]pyridin-4-one;hydrochloride](/img/structure/B1679759.png)

![2-pyridin-4-yl-1,5,6,7-tetrahydropyrrolo[3,2-c]pyridin-4-one;hydrochloride](/img/structure/B1679760.png)